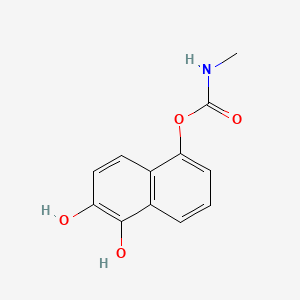
(2-Methylnaphthalen-1-yl)methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylnaphthalen-1-yl)methyl thiocyanate is an organic compound characterized by a naphthalene ring substituted with a methyl group at the second position and a thiocyanate group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylnaphthalen-1-yl)methyl thiocyanate typically involves the reaction of 2-methylnaphthalene with thiocyanogen or thiocyanate salts under specific conditions. One common method includes the use of a halogenating agent such as bromine to form 2-methylnaphthalene-1-bromide, which then reacts with potassium thiocyanate in an organic solvent like acetone to yield the desired thiocyanate compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation followed by thiocyanation processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the thiocyanate group can yield amines or other sulfur-containing derivatives.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed:
Oxidation: 2-Methylnaphthalene-1-carboxylic acid.
Reduction: 2-Methylnaphthalen-1-ylmethylamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methylnaphthalen-1-yl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2-Methylnaphthalen-1-yl)methyl thiocyanate exerts its effects involves interactions with various molecular targets. The thiocyanate group can participate in nucleophilic attack, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can influence biological pathways and chemical reactions, making the compound useful in diverse applications.
Comparaison Avec Des Composés Similaires
2-Methylnaphthalene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
1-Naphthylmethyl thiocyanate: Similar structure but with the methyl group at a different position, leading to different reactivity and applications.
Naphthalene-1-thiol: Contains a thiol group instead of a thiocyanate group, resulting in different chemical properties.
Uniqueness: (2-Methylnaphthalen-1-yl)methyl thiocyanate is unique due to the presence of both a methyl group and a thiocyanate group on the naphthalene ring. This combination imparts distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
14568-62-8 |
|---|---|
Formule moléculaire |
C13H11NS |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
(2-methylnaphthalen-1-yl)methyl thiocyanate |
InChI |
InChI=1S/C13H11NS/c1-10-6-7-11-4-2-3-5-12(11)13(10)8-15-9-14/h2-7H,8H2,1H3 |
Clé InChI |
CTKGDSSMFVAVRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



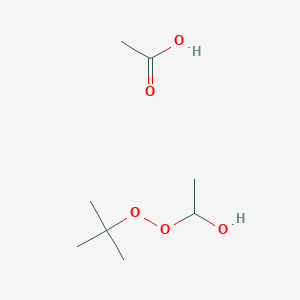

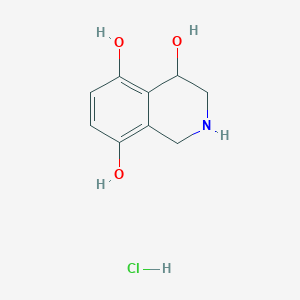
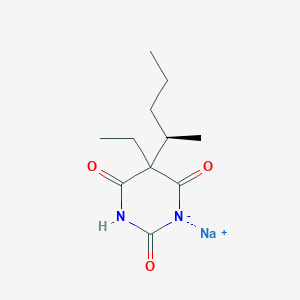
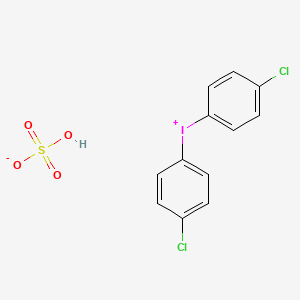
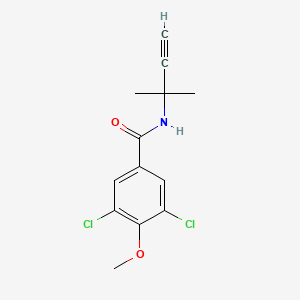
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)

![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)

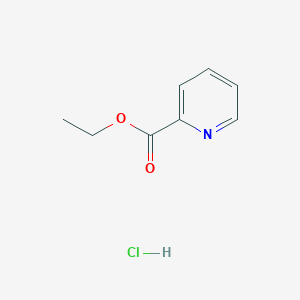
![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
